Pan-Mutant Affinity vs. Mutation-Specific Inhibition by Covalent KRAS^G12C Inhibitors
BI-2852 exhibits binding affinity for the KRAS^G12D mutant (KD = 740 nM) that is 100-fold weaker than the potency of the covalent KRAS^G12C inhibitor BI-0474 against its target (IC50 = 7.0 nM) [1][2]. However, BI-2852's key differentiation lies in its broad mutant coverage. BI-0474, sotorasib, and adagrasib are exquisitely selective for the KRAS^G12C mutant and show no activity against other mutants like G12D or G12V [3]. In contrast, BI-2852 binds to a conserved pocket present in both active and inactive forms of KRAS, enabling it to inhibit multiple mutants and wild-type KRAS, a property covalent G12C inhibitors lack [1].
| Evidence Dimension | Binding Affinity & Mutant Selectivity |
|---|---|
| Target Compound Data | BI-2852: KD = 740 nM for KRAS^G12D (ITC) [1] |
| Comparator Or Baseline | BI-0474: IC50 = 7.0 nM for KRAS^G12C (PPI disruption) [2] |
| Quantified Difference | 100-fold difference in potency, but with qualitatively different mutant coverage |
| Conditions | Isothermal Titration Calorimetry (ITC) for BI-2852; GDP-KRAS::SOS1 protein-protein interaction assay for BI-0474 |
Why This Matters
For research requiring investigation of KRAS biology beyond the G12C mutation, BI-2852 is the essential tool compound; KRAS^G12C-specific inhibitors are not functionally interchangeable.
- [1] Kessler D, Gmachl M, Mantoulidis A, Martin LJ, Zoephel A, Mayer M, et al. Drugging an undruggable pocket on KRAS. Proc Natl Acad Sci U S A. 2019 Aug 6;116(32):15823-15829. View Source
- [2] Adooq Bioscience. BI-0474 Datasheet. Product No. A24574. View Source
- [3] Kim D, Herdeis L, Rudolph D, Zhao Y, Böttcher J, Vides A, et al. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth. Nature. 2023 May 31;619(7968):160-166. View Source
